Product packaging for (3,3-Dimethyloxolan-2-yl)methanamine(Cat. No.:CAS No. 2167896-45-7)

(3,3-Dimethyloxolan-2-yl)methanamine

Cat. No.: B2476105
CAS No.: 2167896-45-7
M. Wt: 129.203
InChI Key: KYXXIUMAYDSTNC-UHFFFAOYSA-N
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Description

(3,3-Dimethyloxolan-2-yl)methanamine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . Its structure is characterized by an oxolane (tetrahydrofuran) ring and a methanamine functional group, as represented by the SMILES notation NCC1OCCC1(C)C . This structure is a key scaffold of interest in medicinal chemistry and chemical biology research. Researchers value this compound as a versatile building block for the synthesis of more complex molecules. The amine group serves as a reactive handle for forming amide or imine bonds, making it a useful intermediate in constructing combinatorial libraries or probing biological systems. The specific stereochemistry of the molecule, indicated by its InChIKey (KYXXIUMAYDSTNC-UHFFFAOYSA-N), can be critical for its interaction with biological targets . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling protocols. This compound is classified with the hazard statements H314 and H335, indicating it causes severe skin burns and eye damage and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B2476105 (3,3-Dimethyloxolan-2-yl)methanamine CAS No. 2167896-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3-dimethyloxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXXIUMAYDSTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167896-45-7
Record name (3,3-dimethyloxolan-2-yl)methanamine
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Synthetic Methodologies for 3,3 Dimethyloxolan 2 Yl Methanamine

Historical and Current Preparative Routes

The synthesis of substituted oxolanes has been a subject of interest due to their presence in numerous natural products and pharmaceuticals. The approaches to (3,3-Dimethyloxolan-2-yl)methanamine can be logically dissected through retrosynthetic analysis, which informs the selection of appropriate starting materials and synthetic transformations.

Retrosynthetic Analysis of the Oxolane and Aminomethyl Moieties

A primary retrosynthetic disconnection of this compound involves breaking the C-N bond of the aminomethyl group. This leads to a 2-functionalized-3,3-dimethyloxolane precursor, such as a hydroxymethyl, halomethyl, or carboxaldehyde derivative. A further disconnection of the C-C bond between the oxolane ring and the aminomethyl precursor suggests a precursor like 3,3-dimethyltetrahydrofuran-2-carboxylic acid or its corresponding ester.

The core 3,3-dimethyloxolane ring can be disconnected by breaking one of the C-O bonds, leading to a substituted 1,4-butanediol (B3395766) as a key intermediate. Specifically, 3,3-dimethyl-1,4-butanediol would be the acyclic precursor that can be cyclized to form the desired tetrahydrofuran (B95107) ring.

Precursor Synthesis and Functional Group Transformations

Based on the retrosynthetic analysis, a plausible forward synthesis would commence with the preparation of a suitable precursor to the 3,3-dimethyl-substituted carbon chain. A key intermediate for this purpose is 3,3-dimethyl-γ-butyrolactone. While direct synthesis of this lactone is not widely reported, it can be envisioned through the alkylation of γ-butyrolactone or a related precursor at the β-position.

Once 3,3-dimethyl-γ-butyrolactone is obtained, it can serve as a versatile precursor for various 2-functionalized 3,3-dimethyltetrahydrofurans. For instance, reduction of the lactone with a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), would yield 3,3-dimethyl-1,4-butanediol. This diol can then be subjected to acid-catalyzed cyclization to form 3,3-dimethyltetrahydrofuran.

To introduce the aminomethyl group at the 2-position, a functional group is required at this position. A potential strategy involves the synthesis of 3,3-dimethyltetrahydrofuran-2-carboxylic acid. This could be achieved through the oxidation of a corresponding 2-substituted precursor. The carboxylic acid can then be converted to the corresponding amide via standard peptide coupling reactions. Subsequent reduction of the amide, for example with LiAlH4 or borane, would furnish the target this compound.

An alternative approach involves the conversion of the carboxylic acid to the corresponding alcohol, 2-hydroxymethyl-3,3-dimethyltetrahydrofuran. This can be achieved by reduction of the carboxylic acid or its ester derivative. The resulting alcohol can then be converted to the amine through a two-step process involving conversion to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or an azide (B81097) followed by reduction.

Novel and Optimized Synthetic Strategies

Modern synthetic chemistry continually seeks to develop more efficient, scalable, and environmentally benign reaction sequences. For the synthesis of this compound, several novel strategies can be conceptualized.

Development of Efficient and Scalable Reaction Sequences

A more convergent and potentially scalable approach could involve the use of starting materials that already contain some of the required structural features. For example, a Michael addition of a suitable nucleophile to an α,β-unsaturated ester bearing the gem-dimethyl group at the γ-position could provide a direct route to a functionalized precursor of the target lactone.

Furthermore, catalytic methods for the synthesis of substituted tetrahydrofurans are of significant interest. For instance, transition-metal-catalyzed cyclization reactions of appropriately substituted alkenols could offer a direct and atom-economical route to the 3,3-dimethyloxolane core.

Exploration of Alternative Starting Materials and Reagents

The exploration of alternative and potentially more sustainable starting materials is a key aspect of modern organic synthesis. Bio-renewable sources could potentially provide precursors for the synthesis of the butanediol (B1596017) or butyrolactone core.

Stereoselective Synthesis of this compound

The 2-position of the oxolane ring in this compound is a stereocenter. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound is of significant importance, particularly for potential pharmaceutical applications.

Stereoselective synthesis can be achieved through several strategies:

Use of Chiral Starting Materials: A chiral pool approach, starting from an enantiomerically pure precursor that already contains the desired stereochemistry, is a common strategy.

Chiral Auxiliaries: The use of a chiral auxiliary attached to a precursor molecule can direct a subsequent reaction to proceed stereoselectively. The auxiliary can then be removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst to favor the formation of one enantiomer over the other is a powerful and often more efficient approach. For example, asymmetric hydrogenation or asymmetric cyclization reactions could be employed.

For the synthesis of this compound, a potential stereoselective route could involve the asymmetric reduction of a suitable ketone precursor to establish the stereocenter at the 2-position of the oxolane ring. Alternatively, an enzymatic resolution of a racemic intermediate could be employed to separate the desired enantiomer.

Chiral Auxiliary Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary, a chiral molecule temporarily attached to the substrate, directs the stereochemical outcome of a reaction and is subsequently removed. For the synthesis of this compound, a chiral auxiliary could be employed to control the stereochemistry at the C2 position.

A hypothetical approach could involve the use of an Evans oxazolidinone auxiliary. This strategy would begin with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with a carboxylic acid derivative that can serve as a precursor to the oxolane ring. A plausible precursor would be an α,β-unsaturated acid. A subsequent conjugate addition of a nucleophile to introduce the gem-dimethyl group at the C3 position, followed by reduction and cyclization, would form the oxolane ring. The stereochemistry of the newly formed C2 center would be directed by the chiral auxiliary. Finally, the auxiliary would be cleaved, and the resulting functional group converted to the aminomethyl moiety.

Another potential chiral auxiliary-based strategy could utilize a sulfinamide auxiliary, such as the Ellman auxiliary (tert-butanesulfinamide). This method is particularly effective for the asymmetric synthesis of amines. A synthetic route could involve the condensation of a suitable aldehyde precursor with the chiral sulfinamide to form a sulfinylimine. Nucleophilic addition to the C=N bond of the sulfinylimine, followed by cyclization to form the 3,3-dimethyloxolane ring and subsequent removal of the auxiliary, would yield the desired chiral amine.

Chiral Auxiliary Key Reaction Proposed Substrate Potential Advantages Potential Challenges
Evans OxazolidinoneDiastereoselective conjugate additionAcylated oxazolidinone with an α,β-unsaturated carbonyl moietyHigh diastereoselectivity, well-established methodologyMultiple steps for precursor synthesis and functional group manipulation
Ellman's Auxiliary (tert-Butanesulfinamide)Diastereoselective nucleophilic addition to a sulfinylimineAldehyde with a latent oxolane precursorDirect formation of the chiral amine, high enantiomeric excessSynthesis of the aldehyde precursor, optimization of the cyclization step
SAMP/RAMP HydrazonesDiastereoselective α-alkylationHydrazone of a ketone precursorHigh diastereoselectivity for α-functionalizationRequires specific ketone precursor and subsequent functional group transformations

Asymmetric Catalysis in Oxolane Ring Formation or Amination

Asymmetric catalysis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. For the synthesis of this compound, asymmetric catalysis could be applied either in the formation of the chiral oxolane ring or in a direct amination step.

One potential strategy involves an asymmetric intramolecular cyclization. For instance, a suitably substituted alkene-containing alcohol could undergo an asymmetric intramolecular oxy-Michael addition catalyzed by a chiral Lewis acid or a chiral Brønsted acid. The substrate would need to be designed to contain the gem-dimethyl group and a precursor to the aminomethyl group. The chiral catalyst would control the stereoselective formation of the C-O bond, establishing the stereocenter at C2.

Alternatively, an asymmetric catalytic reaction could be used to introduce the amine functionality. For example, a prochiral 3,3-dimethyloxolane-2-carboxaldehyde could be subjected to an asymmetric reductive amination using a chiral catalyst, such as a chiral iridium or rhodium complex with a chiral phosphine (B1218219) ligand. This would directly convert the aldehyde to the desired chiral amine with high enantioselectivity. Another approach could be the asymmetric hydrogenation of a suitable enamine precursor.

Catalytic System Reaction Type Hypothetical Substrate Potential Advantages Potential Challenges
Chiral Lewis Acid (e.g., Cu(II)-BOX)Intramolecular oxa-Michael additionHydroxy-enone with gem-dimethyl substitutionDirect formation of the chiral oxolane ringSynthesis of the complex substrate, control of regioselectivity
Chiral Transition Metal Catalyst (e.g., Ir/chiral phosphine)Asymmetric Reductive Amination3,3-Dimethyloxolane-2-carboxaldehydeDirect introduction of the chiral amineSynthesis of the prochiral aldehyde, catalyst optimization
Organocatalyst (e.g., chiral primary amine)Asymmetric Aminoxylation/Reductionα,β-Unsaturated aldehydeMetal-free, mild reaction conditionsMulti-step sequence, potential for side reactions

Enzymatic or Biocatalytic Pathways

Biocatalysis utilizes enzymes to perform highly selective chemical transformations, often with excellent enantioselectivity and under mild reaction conditions. For the synthesis of this compound, several enzymatic approaches could be envisioned.

One of the most promising biocatalytic methods would be the use of an imine reductase (IRED) or an amine dehydrogenase (AmDH). These enzymes can catalyze the asymmetric reduction of an imine or the reductive amination of a ketone, respectively, to produce a chiral amine. A plausible substrate would be (3,3-dimethyloxolan-2-yl) methyl ketone. The enzyme, in the presence of a suitable amine source (for AmDH) and a cofactor (typically NADH or NADPH), would convert the prochiral ketone into the desired (S)- or (R)-amine with high enantiomeric excess. The choice of enzyme would be critical in determining the stereochemical outcome.

Another biocatalytic strategy could involve a kinetic resolution. A racemic mixture of this compound could be subjected to an enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer. While this method is effective, its maximum theoretical yield for a single enantiomer is 50%.

Enzyme Class Reaction Type Hypothetical Substrate Potential Advantages Potential Challenges
Imine Reductase (IRED)Asymmetric imine reductionPre-formed imine of (3,3-dimethyloxolan-2-yl) methyl ketoneHigh enantioselectivity, mild conditionsImine stability, cofactor recycling
Amine Dehydrogenase (AmDH)Asymmetric reductive amination(3,3-Dimethyloxolan-2-yl) methyl ketoneDirect conversion from ketone, high atom economyEnzyme availability and substrate scope, cofactor dependency
LipaseEnantioselective acylation (Kinetic Resolution)Racemic this compoundReadily available enzymes, broad substrate toleranceMaximum 50% yield for one enantiomer, requires separation of products

An extensive search of publicly available scientific literature and patent databases has been conducted to gather information on the applications of the chemical compound this compound, specifically focusing on the detailed outline provided.

Despite employing various targeted search queries, no specific information was found regarding the use of this compound in the following applications:

Construction of Nitrogen-Containing Heterocycles:

Synthesis of Imidazopyridine Ring Systems

Formation of Pyrimidine and Pyridazine Derivatives

Creation of Other Fused and Bridged Heterocyclic Scaffolds

Role as a Structural Motif in Advanced Organic Frameworks

Combinatorial Library Generation Utilizing this compound

Development of Novel Synthetic Methodologies Enabled by its Unique Structure

The search results were limited to general supplier information for the compound itself and synthesis methods for structurally related, but different, compounds. The absence of specific documented applications for this compound in the requested areas prevents the generation of a scientifically accurate and informative article as per the provided outline.

It is possible that the applications of this specific compound are part of proprietary research and not disclosed in the public domain, or that it is a compound with a limited scope of published applications at this time.

Therefore, it is not possible to generate the requested article without fabricating information, which would violate the core principles of providing accurate and factual content.

Stereochemical Considerations in Synthesis and Application

Chirality of the (3,3-Dimethyloxolan-2-yl)methanamine Scaffold

The molecular structure of this compound features a chiral center at the C2 position of the oxolane (tetrahydrofuran) ring. The C2 carbon is bonded to four different substituents: a hydrogen atom, a methanamine group (-CH₂NH₂), the oxygen atom of the ring, and the C3 carbon of the ring, which is itself substituted with two methyl groups. This substitution pattern renders the C2 carbon a stereocenter, leading to the existence of two enantiomers: (2R)-(3,3-dimethyloxolan-2-yl)methanamine and (2S)-(3,3-dimethyloxolan-2-yl)methanamine.

These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties in an achiral environment, such as boiling point, melting point, and solubility. However, they will rotate plane-polarized light in equal but opposite directions and can interact differently with other chiral molecules, including biological receptors and enzymes. This differential interaction is the basis for the often-observed differences in pharmacological activity between enantiomers of a chiral drug.

Table 1: Enantiomers of this compound

EnantiomerIUPAC NamePubChem CID
(R)-enantiomer[(2R)-3,3-dimethyloxolan-2-yl]methanamine176466939 nih.gov
(S)-enantiomer[(2S)-3,3-dimethyloxolan-2-yl]methanamineNot available

Diastereoselective and Enantioselective Transformations

While specific diastereoselective and enantioselective transformations for the synthesis of this compound are not extensively documented in the readily available scientific literature, the synthesis of chiral substituted tetrahydrofuran (B95107) derivatives, in general, offers insights into potential synthetic strategies. These methods often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.

For instance, the asymmetric synthesis of chiral flavan-3-ols, which contain a dihydropyran ring (a six-membered heterocycle with oxygen), has been achieved using Sharpless asymmetric dihydroxylation and epoxidation reactions. nih.gov Similar strategies could potentially be adapted for the enantioselective synthesis of the this compound scaffold.

The use of chiral auxiliaries is another powerful tool for inducing stereoselectivity. nih.gov A chiral auxiliary can be temporarily attached to an achiral substrate to direct a subsequent reaction to proceed with a high degree of stereoselectivity. After the desired stereocenter has been established, the auxiliary can be removed. For example, pseudoephedrine has been widely used as a chiral auxiliary in diastereoselective alkylation reactions. researchgate.net In the context of this compound, a precursor molecule could be coupled with a chiral auxiliary to facilitate a stereoselective cyclization or substitution reaction to form the chiral oxolane ring.

Impact of Stereochemistry on Reaction Outcomes and Product Conformation

The stereochemistry of the this compound scaffold can significantly influence the outcome of subsequent chemical reactions and the conformation of the resulting products. When this chiral amine is used as a reactant or a building block in a synthesis, its stereocenter can direct the formation of new stereocenters in the product, a phenomenon known as diastereoselective synthesis.

For example, if this compound were to be used as a chiral ligand in a metal-catalyzed reaction, the stereochemistry of the ligand would create a chiral environment around the metal center. This chiral environment can lead to the preferential formation of one enantiomer of the product over the other.

The conformation of the oxolane ring in this compound is also influenced by its stereochemistry. The five-membered tetrahydrofuran ring is not planar and adopts a puckered conformation, typically an envelope or a twist form. The substituents on the ring, including the methanamine group and the gem-dimethyl groups, will occupy specific pseudo-axial or pseudo-equatorial positions to minimize steric strain. The relative stereochemistry of these substituents will dictate the preferred conformation of the ring, which in turn can affect the molecule's reactivity and its ability to bind to a biological target.

Methods for Chiral Resolution of Racemic Mixtures

When a chiral compound is synthesized without stereochemical control, it is typically obtained as a racemic mixture, which is an equal mixture of both enantiomers. The separation of these enantiomers is known as chiral resolution. thieme-connect.com Several methods can be employed for the chiral resolution of racemic this compound.

One of the most common methods is the formation of diastereomeric salts. thieme-connect.com This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid such as tartaric acid or mandelic acid. thieme-connect.com The resulting products are a pair of diastereomeric salts, which have different physical properties, such as solubility. thieme-connect.com This difference in solubility allows for their separation by fractional crystallization. thieme-connect.com Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another powerful technique for chiral resolution is chromatography on a chiral stationary phase (CSP). In this method, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Enzymatic resolution is another viable approach. Lipases, for instance, are enzymes that can selectively catalyze a reaction on one enantiomer of a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, allowing for the separation of the acylated enantiomer from the unreacted one. This method has been successfully applied to the resolution of other substituted tetrahydrofuran derivatives. nih.gov

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentChemical Class
Tartaric acidCarboxylic acid
Mandelic acidCarboxylic acid
Camphorsulfonic acidSulfonic acid
BrucineAlkaloid

Computational and Theoretical Studies of 3,3 Dimethyloxolan 2 Yl Methanamine

Conformational Analysis and Energetics

Specific studies on the conformational analysis of (3,3-dimethyloxolan-2-yl)methanamine, which would involve identifying stable conformers and determining their relative energies, are absent from the reviewed literature. Such an analysis would typically involve computational methods to explore the potential energy surface of the molecule, considering the rotation around single bonds and the puckering of the oxolane ring. The presence of the gem-dimethyl group on the C3 position and the aminomethyl group on the C2 position of the oxolane ring suggests a complex conformational landscape. However, without dedicated computational studies, a quantitative description of the stable conformers and the energy barriers between them remains speculative.

Reaction Pathway Studies and Transition State Analysis

No specific research detailing reaction pathway studies or transition state analyses for reactions involving this compound was found. This type of investigation is crucial for understanding the kinetics and mechanisms of chemical reactions. For a compound like this compound, such studies could elucidate its synthesis, degradation, or its interactions with other molecules. The lack of this information limits the understanding of its chemical behavior from a mechanistic standpoint.

Electronic Structure and Reactivity Predictions

A detailed analysis of the electronic structure of this compound, including properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and atomic charges, has not been published. These computational predictions are fundamental for understanding and predicting the molecule's reactivity. For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and stability. While general principles of organic chemistry can provide a qualitative idea of its reactivity, quantitative data from computational studies is necessary for a precise understanding.

Ligand-Reactivity Relationships in Catalysis (if applicable)

There is no available research that explores the role of this compound as a ligand in catalysis. The primary amine group in the molecule suggests potential for coordination with metal centers, a key feature for many catalytic ligands. Computational studies in this area would typically investigate the geometry and stability of metal complexes, as well as the influence of the ligand's electronic and steric properties on the catalytic cycle. The absence of such studies means that the potential of this compound in the field of catalysis remains unexplored from a computational perspective.

Analytical Methodologies for Reaction Monitoring and Structural Elucidation in Synthetic Studies

Spectroscopic Techniques (e.g., advanced NMR, IR, Raman) for Reaction Progression

Spectroscopic techniques are indispensable tools for the real-time monitoring of chemical reactions and the structural characterization of intermediates and final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of (3,3-Dimethyloxolan-2-yl)methanamine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. In a typical synthesis, the disappearance of signals corresponding to starting materials and the appearance of new signals for the product can be tracked to determine reaction completion.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, confirming the precise structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(2)-H 3.5 - 3.7 80 - 85
C(3) - 40 - 45
C(4)-H₂ 3.8 - 4.0 65 - 70
C(5)-H₂ 1.8 - 2.0 25 - 30
C(6)-H₂ (CH₂NH₂) 2.7 - 2.9 45 - 50
C(7,8)-H₃ (CH₃) 0.9 - 1.1 20 - 25

Note: Predicted values are based on analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups present in a molecule. For this compound, these methods can monitor the conversion of precursor functional groups (e.g., a nitrile or an azide) into the primary amine. The appearance of N-H stretching and bending vibrations and the disappearance of the precursor's characteristic signal would indicate successful transformation.

Table 2: Key IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H (amine) Symmetric & Asymmetric Stretch 3400 - 3250 3400 - 3250
N-H (amine) Scissoring Bend 1650 - 1580 1650 - 1580
C-H (alkane) Stretch 2960 - 2850 2960 - 2850
C-O-C (ether) Asymmetric Stretch 1150 - 1085 Weak

Chromatographic Methods (e.g., HPLC, GC) for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For a primary amine like this compound, reverse-phase HPLC with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common approach. A UV detector may be used if the compound is derivatized with a UV-active tag.

Since this compound is a chiral molecule, chiral HPLC is employed to separate its enantiomers. This is critical in pharmaceutical applications where different enantiomers can have distinct biological activities.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (after derivatization if necessary)

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. A capillary column with a polar stationary phase is typically used to achieve good separation. The compound's purity can be determined by the relative area of its peak in the chromatogram. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.

Mass Spectrometry for Product Identification and Mechanistic Insights

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Common fragmentation pathways for this molecule would include alpha-cleavage adjacent to the amine and cleavage of the tetrahydrofuran (B95107) ring.

Table 4: Plausible Mass Spectrometry Fragmentation of this compound

m/z Proposed Fragment Ion Description
129 [C₇H₁₅NO]⁺ Molecular Ion (M⁺)
114 [C₆H₁₂NO]⁺ Loss of a methyl radical (•CH₃)
98 [C₆H₁₂N]⁺ Alpha-cleavage, loss of the oxolane ring fragment
71 [C₄H₇O]⁺ Cleavage of the aminomethyl group
58 [C₃H₈N]⁺ Alpha-cleavage, loss of the substituted oxolane ring

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy, further confirming its identity.

Future Directions and Emerging Research Avenues

Catalyst Development for Transformations Involving the Compound

The chiral nature of (3,3-Dimethyloxolan-2-yl)methanamine, stemming from the C2 position of the oxolane ring, makes it a candidate for development as a chiral ligand or organocatalyst. The nitrogen atom of the primary amine and the oxygen atom of the tetrahydrofuran (B95107) ring can act as bidentate coordinating sites for metal centers.

Potential Research Trajectories:

Asymmetric Catalysis: The synthesis of metal complexes incorporating this compound as a ligand could be explored. These complexes could then be tested as catalysts in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric hindrance provided by the gem-dimethyl group could influence the enantioselectivity of these reactions.

Organocatalysis: The primary amine group could be utilized in organocatalytic reactions, such as Michael additions and aldol (B89426) reactions. The tetrahydrofuran backbone may influence the solubility and stability of the catalyst, potentially offering advantages over existing organocatalysts.

A hypothetical research workflow for developing a catalyst based on this compound is presented in the table below.

StepDescriptionKey Parameters to Investigate
1Ligand SynthesisOptimization of reaction conditions for the synthesis of this compound derivatives.
2Metal ComplexationScreening of various metal precursors (e.g., Rh, Ru, Ir, Pd) and reaction conditions to form stable complexes.
3Catalyst ScreeningEvaluation of the catalytic activity and enantioselectivity of the metal complexes in benchmark asymmetric reactions.
4Mechanistic StudiesSpectroscopic and computational studies to understand the mode of catalyst operation and the origin of stereoselectivity.

Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The development of environmentally benign methods for the synthesis of this compound and its subsequent use are critical from a green chemistry perspective.

Potential Research Trajectories:

Bio-based Synthesis: Investigating biosynthetic routes starting from renewable feedstocks could provide a sustainable alternative to traditional chemical synthesis. This could involve the use of engineered microorganisms or isolated enzymes.

Catalytic Hydrogenation: A greener synthetic approach could involve the catalytic hydrogenation of a suitable nitrile precursor, (3,3-dimethyloxolan-2-yl)carbonitrile, using non-precious metal catalysts and environmentally friendly solvents like water or ethanol.

Atom-Economic Reactions: Exploring the use of this compound in atom-economic reactions, such as reductive amination of bio-derived aldehydes and ketones, would align with the principles of green chemistry.

The following table compares potential green synthetic routes to traditional methods.

FeatureTraditional SynthesisPotential Green Synthesis
Starting MaterialsPetroleum-basedBio-based, renewable
ReagentsStoichiometric, often hazardousCatalytic, recyclable
SolventsVolatile organic compoundsWater, ethanol, supercritical CO2
Waste GenerationHighLow

Exploration of Novel Chemical Space Through Derivatization

The primary amine group of this compound serves as a versatile handle for a wide range of chemical modifications, allowing for the exploration of new chemical space and the synthesis of novel derivatives with potentially interesting biological or material properties.

Potential Research Trajectories:

Amide and Sulfonamide Libraries: Reaction with a diverse range of carboxylic acids, sulfonyl chlorides, and isocyanates could generate libraries of amide, sulfonamide, and urea (B33335) derivatives. These libraries could be screened for biological activity.

N-Alkylation and N-Arylation: Introduction of various alkyl and aryl groups on the nitrogen atom could modulate the compound's steric and electronic properties, leading to new ligands for catalysis or building blocks for functional materials.

Formation of Schiff Bases and Heterocycles: Condensation with aldehydes and ketones would yield Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic systems.

Advanced Materials Science Applications (if applicable to chemical research only)

While direct applications in advanced materials science are not documented, the structure of this compound suggests its potential as a monomer or a modifying agent in polymer chemistry.

Potential Research Trajectories:

Chiral Polymers: Polymerization of derivatives of this compound could lead to the formation of chiral polymers. These materials could have applications in chiral separations, asymmetric catalysis, and as sensors for chiral molecules.

Surface Modification: The amine functionality could be used to graft the molecule onto the surface of materials like silica (B1680970) or gold nanoparticles. This would functionalize the surface and could be used to tune surface properties or to immobilize catalysts.

Q & A

Q. What are the established synthetic routes for (3,3-Dimethyloxolan-2-yl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves functionalization of the oxolane (tetrahydrofuran derivative) core. A common approach is the nucleophilic substitution of a halogenated oxolane precursor with ammonia or protected amines. For example, sulfonyl chloride intermediates (e.g., (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride) can be synthesized via sulfonation of the parent oxolane, followed by displacement with ammonia under controlled pH and temperature . Reaction optimization (e.g., solvent polarity, stoichiometry of nucleophiles) is critical to minimize side reactions like over-alkylation. Yields often range between 60–85% depending on steric hindrance from the dimethyl groups.

Q. How can the purity and structural integrity of this compound be characterized?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is used to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the oxolane ring protons (δ 3.5–4.5 ppm) and methyl groups (δ 1.2–1.5 ppm) confirm the structure. The methanamine group (NH₂) may appear as a broad singlet (δ 1.8–2.5 ppm) .
  • IR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 130.1 (calculated for C₆H₁₃NO).

Q. What biological activity has been reported for this compound or its derivatives?

  • Methodological Answer : While direct studies on this compound are limited, structurally related oxolane derivatives exhibit:
  • Anti-arrhythmic activity : Derivatives with sulfonyl groups show ion channel modulation in cardiac tissues .
  • Enzyme interactions : Oxolane-containing amines are substrates for epoxide hydrolases, suggesting potential roles in prodrug design .
  • Neuroactive potential : Similar methanamine derivatives (e.g., substituted pyrrolidines) act as dopamine reuptake inhibitors, warranting further electrophysiological assays .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The oxolane ring’s conformation affects nucleophilic attack. For example:
  • Cis vs. trans dimethyl groups : Steric hindrance in the cis configuration reduces accessibility to the methanamine group, lowering reaction rates with electrophiles (e.g., aldehydes in Schiff base formation). Computational studies (DFT) can predict energy barriers for transition states .
  • Ring strain : The oxolane’s puckered geometry may enhance reactivity compared to linear ethers, as seen in analogous epoxide systems .

Q. Are there contradictions in reported biological activities of this compound derivatives? How can these be resolved?

  • Methodological Answer : Discrepancies arise from:
  • Purity variability : Impurities in early synthetic batches (e.g., residual sulfonyl chlorides) may falsely indicate toxicity. Rigorous HPLC-MS validation is essential .
  • Assay specificity : For example, anti-arrhythmic effects attributed to ion channel blocking in one study might conflict with cytotoxicity data from another if cell lines (e.g., HEK293 vs. cardiomyocytes) differ in receptor expression. Standardized in vitro models (e.g., patch-clamp electrophysiology) and SAR studies can clarify mechanisms .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.2), indicating moderate lipophilicity. The amine group may enhance solubility in polar solvents.
  • Docking Simulations : AutoDock Vina or Schrödinger Maestro can model interactions with targets (e.g., serotonin receptors) using crystal structures from the PDB (e.g., 5-HT₂A, PDB ID: 6A93). Focus on hydrogen bonding with the oxolane oxygen and amine group .
  • MD Simulations : GROMACS can assess stability in membrane bilayers, critical for blood-brain barrier penetration studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.